molecular formula C14H11ClN2 B12522152 5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole

5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole

Cat. No.: B12522152
M. Wt: 242.70 g/mol
InChI Key: IDCNYMFYOHZDIB-UHFFFAOYSA-N
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Description

5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole typically involves the reaction of 5-chloroindole with 2-(chloromethyl)pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while substitution reactions can introduce a variety of functional groups at the chloro position .

Scientific Research Applications

5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-(pyridin-2-ylmethyl)-1H-indole is unique due to its combination of an indole and pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets.

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

5-chloro-1-(pyridin-2-ylmethyl)indole

InChI

InChI=1S/C14H11ClN2/c15-12-4-5-14-11(9-12)6-8-17(14)10-13-3-1-2-7-16-13/h1-9H,10H2

InChI Key

IDCNYMFYOHZDIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

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